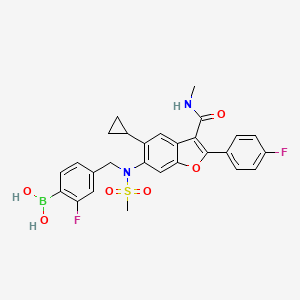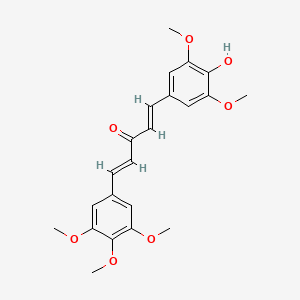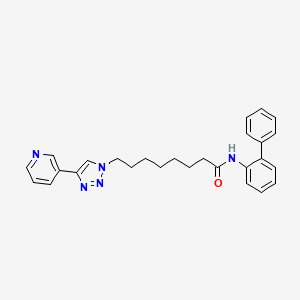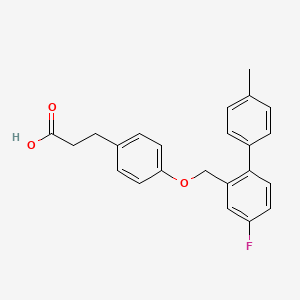
GSK-2485852
Overview
Description
GSK-2485852 is a chemical compound known for its potential use in the treatment of Hepatitis C Virus (HCV) infection. It functions as an inhibitor of the nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, which is crucial for the replication of HCV .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-2485852 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve the use of boron-containing intermediates, fluorination reactions, and the incorporation of sulfonamide groups .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
GSK-2485852 primarily undergoes substitution reactions, particularly involving the sulfonamide and boron-containing groups. It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include boron trifluoride, fluorinating agents, and sulfonamide precursors. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) .
Major Products
The major products formed from the reactions of this compound include various intermediates that retain the core structure of the compound while incorporating different functional groups. These intermediates are crucial for further modifications and optimization of the compound’s activity .
Scientific Research Applications
GSK-2485852 has been extensively studied for its antiviral properties, particularly against HCV. Its applications in scientific research include:
Chemistry: Used as a model compound to study the inhibition of RNA-dependent RNA polymerases.
Biology: Investigated for its effects on viral replication and resistance profiles.
Medicine: Explored as a potential therapeutic agent for HCV infection, with studies focusing on its efficacy, safety, and resistance mechanisms.
Mechanism of Action
GSK-2485852 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of HCV. This enzyme is essential for the replication of the viral RNA genome. By binding to the polymerase, this compound prevents the initiation and elongation of the RNA chain, thereby halting viral replication. The compound’s molecular targets include specific binding sites on the NS5B polymerase, and its mechanism involves both competitive inhibition and allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
HCV-796: Another NS5B inhibitor with similar antiviral activity but different resistance profiles.
Sofosbuvir: A nucleotide analog that inhibits NS5B polymerase through a different mechanism.
Dasabuvir: A non-nucleoside NS5B inhibitor with a distinct binding site and resistance profile.
Uniqueness
GSK-2485852 is unique in its excellent resistance profile, showing minimal potency loss across clinically important NS5B resistance mutations. It also exhibits superior antiviral activity compared to earlier inhibitors like HCV-796, making it a promising candidate for inclusion in all-oral regimens for HCV treatment .
Properties
CAS No. |
1331942-30-3 |
|---|---|
Molecular Formula |
C27H25BF2N2O6S |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
[4-[[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]methyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33) |
InChI Key |
GDSKPIAEYNJODX-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-2485852; GSK 2485852; GSK2485852; GSK-5852; GSK 5852; GSK5852 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)






![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
